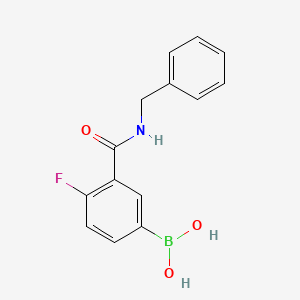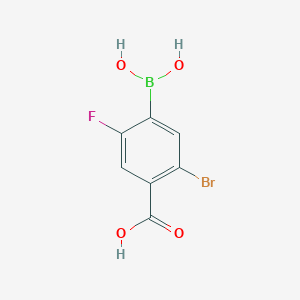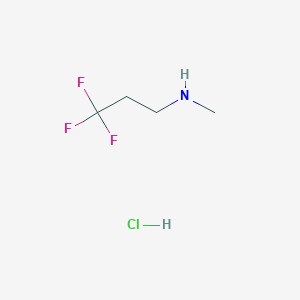
Methyl(3,3,3-trifluoropropyl)amin-hydrochlorid
Übersicht
Beschreibung
Methyl(3,3,3-trifluoropropyl)amine hydrochloride is a chemical compound with the molecular formula C_5H_9F_3N·HCl. It is a derivative of amines where a trifluoropropyl group is attached to a methylamine moiety, and it is commonly used in various scientific and industrial applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
The compound can be synthesized by reacting 3,3,3-trifluoropropylamine with methyl chloride in an appropriate solvent such as methanol or ethanol.
The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Industrial production involves large-scale reactions using reactors designed to handle high pressures and temperatures.
Purification steps such as recrystallization or distillation are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: Methyl(3,3,3-trifluoropropyl)amine hydrochloride can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to obtain the corresponding amine from its derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoropropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Trifluoropropylamine derivatives.
Reduction: Methylamine derivatives.
Substitution: Various substituted amines.
Chemistry:
Used as a reagent in organic synthesis for the preparation of trifluoromethylated compounds.
Employed in the study of fluorine-containing compounds and their reactivity.
Biology:
Utilized in the development of fluorinated drugs and bioactive molecules.
Investigated for its potential biological activity and interactions with biological targets.
Medicine:
Explored for its use in pharmaceutical formulations and drug delivery systems.
Studied for its potential therapeutic effects in various diseases.
Industry:
Applied in the production of fluorinated polymers and materials.
Used in the manufacturing of specialty chemicals and coatings.
Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Verbindungen
Methyl(3,3,3-trifluoropropyl)amin-hydrochlorid: wird bei der Synthese von fluorierten organischen Verbindungen verwendet. Die Trifluorpropyl-Gruppe kann Molekülen einzigartige Eigenschaften verleihen, wie z. B. erhöhte Lipophilie und metabolische Stabilität, was sie in Pharmazeutika und Agrochemikalien wertvoll macht .
Materialwissenschaft: Aerogele und Xerogels
In der Materialwissenschaft wurde diese Verbindung bei der Synthese von teilweise fluorierten Aerogelen und Xerogelen eingesetzt. Diese Materialien weisen eine geringe Oberflächenenergie auf und sind für Anwendungen nützlich, die hydrophobe Oberflächen erfordern, z. B. bei Beschichtungen und Dämmstoffen .
Chemische Synthese
Die Aminfunktionalität von This compound ermöglicht es ihm, als Nukleophil oder Base in verschiedenen chemischen Reaktionen zu fungieren. Dies macht es zu einem vielseitigen Reagenz bei der Synthese einer breiten Palette von chemischen Produkten, einschließlich Pharmazeutika und Polymeren .
Chromatographie
In der Chromatographie kann die Verbindung verwendet werden, um Kieselgel zu modifizieren, das als stationäre Phase verwendet wird. Die fluorierten Ketten können die Retentionszeiten von Analyten verändern und so die Trennung von Verbindungen mit ähnlichen Polaritäten verbessern .
Analytische Chemie
In der analytischen Chemie kann This compound verwendet werden, um Verbindungen für die Analyse mit Techniken wie NMR oder Massenspektrometrie zu derivatisieren, wodurch der Nachweis und die Quantifizierung von Analyten verbessert werden .
Pharmazeutische Forschung
Die Fähigkeit der Verbindung, Fluoratome in Moleküle einzuführen, ist in der pharmazeutischen Forschung besonders wertvoll. Fluoratome können die biologische Aktivität eines Arzneimittels stark beeinflussen und seine Wirksamkeit, Selektivität und pharmakokinetischen Eigenschaften beeinflussen .
Umweltwissenschaften
This compound: kann in der Umweltwissenschaften verwendet werden, um das Verhalten von fluorierten Verbindungen in der Umwelt zu untersuchen. Seine Eigenschaften können helfen, die Persistenz und Bioakkumulation dieser Verbindungen zu verstehen .
Polymerchemie
In der Polymerchemie wird die Verbindung verwendet, um fluorierte Seitenketten in Polymere einzuführen. Dies kann zu Materialien mit verbesserter chemischer Beständigkeit, thermischer Stabilität und einzigartigen physikalischen Eigenschaften führen, die sich für fortschrittliche Anwendungen eignen .
Biochemische Analyse
Biochemical Properties
Methyl(3,3,3-trifluoropropyl)amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. The trifluoropropyl group can influence the compound’s binding affinity to various enzymes and proteins. For instance, it has been observed to interact with hydrophobic pockets of enzymes, potentially altering their activity. The compound’s interaction with enzymes such as cytochrome P450 can lead to modifications in metabolic pathways, affecting the overall biochemical landscape .
Cellular Effects
Methyl(3,3,3-trifluoropropyl)amine hydrochloride has notable effects on various cell types and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling proteins. For example, the compound may affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism. Studies have shown that methyl(3,3,3-trifluoropropyl)amine hydrochloride can induce changes in the expression of genes related to metabolic processes, leading to shifts in cellular function .
Molecular Mechanism
The molecular mechanism of action of methyl(3,3,3-trifluoropropyl)amine hydrochloride involves its binding interactions with biomolecules. The trifluoropropyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and enzymes. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, methyl(3,3,3-trifluoropropyl)amine hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl(3,3,3-trifluoropropyl)amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl(3,3,3-trifluoropropyl)amine hydrochloride remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of methyl(3,3,3-trifluoropropyl)amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, it can induce toxic effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range leads to significant biochemical and cellular changes, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
Methyl(3,3,3-trifluoropropyl)amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can affect the levels of metabolites by modulating enzyme activity, leading to shifts in metabolic equilibrium. For example, its interaction with cytochrome P450 enzymes can result in altered drug metabolism, impacting the pharmacokinetics of co-administered compounds .
Transport and Distribution
Within cells and tissues, methyl(3,3,3-trifluoropropyl)amine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, influencing its accumulation and activity. The compound’s hydrophobic nature allows it to associate with lipid membranes, affecting its distribution within cellular environments .
Subcellular Localization
The subcellular localization of methyl(3,3,3-trifluoropropyl)amine hydrochloride is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Wirkmechanismus
The mechanism by which Methyl(3,3,3-trifluoropropyl)amine hydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets through binding to receptors or enzymes, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Methyl(3,3,3-trifluoropropyl)siloxane: Used in the production of fluorosilicone polymers.
Methyl trifluoropropionate: Employed in organic synthesis and as a reagent.
Trifluoropropylamine: Utilized in the preparation of trifluoromethylated compounds.
Uniqueness:
Methyl(3,3,3-trifluoropropyl)amine hydrochloride is unique due to its combination of a trifluoropropyl group with an amine, providing distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-N-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N.ClH/c1-8-3-2-4(5,6)7;/h8H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZNZTXBTNXUGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211709-82-8 | |
| Record name | methyl(3,3,3-trifluoropropyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



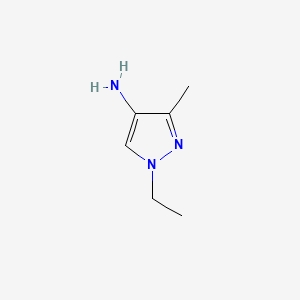




![5-Fluoro-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B1522077.png)


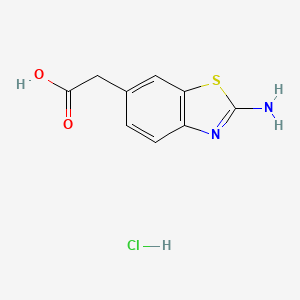

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazine](/img/structure/B1522085.png)
